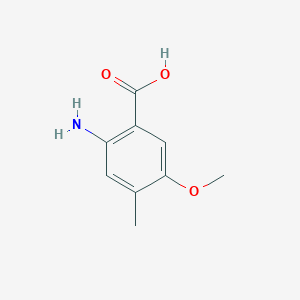

2-Amino-5-methoxy-4-methylbenzoic acid

概要

説明

2-Amino-5-methoxybenzoic acid, also known as 6-Amino-m-anisic acid, is a compound with the linear formula (H2N)C6H3(OCH3)CO2H . It has a molecular weight of 167.16 . This compound is a general reagent used in the synthesis of various substituted compounds such as isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-methoxybenzoic acid can be represented by the SMILES string COc1ccc(N)c(c1)C(O)=O . The InChI representation is 1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) .Chemical Reactions Analysis

2-Amino-5-methoxybenzoic acid is used in the synthesis of various compounds. It’s a general reagent used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines .Physical And Chemical Properties Analysis

2-Amino-5-methoxybenzoic acid is a solid substance . It has a melting point of 148-152 °C . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the search results.科学的研究の応用

Synthesis and Characterization

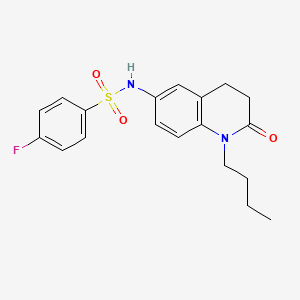

2-Amino-5-methoxy-4-methylbenzoic acid serves as an intermediate or precursor in the synthesis of various chemical compounds with potential applications in scientific research. For example, it has been implicated in the synthesis of amisulpride intermediates, highlighting its role in the production of antipsychotic medications (Wang Yu, 2008). Additionally, its derivatives have been explored for their antifungal activities against plant pathogens, suggesting its potential in agricultural research to develop new fungicides (Xiao-Long Yang et al., 2011).

Photodynamic Therapy Applications

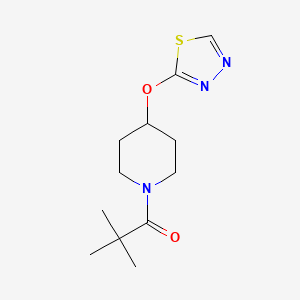

Derivatives of 2-Amino-5-methoxy-4-methylbenzoic acid have been studied for their applications in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives, which show high singlet oxygen quantum yield and could serve as effective Type II photosensitizers in PDT, demonstrate the compound's relevance in medicinal chemistry (M. Pişkin et al., 2020).

Polyaniline Doping

The substance is also notable for its application in the field of conducting polymers. Research on polyaniline doped with benzoic acid and its derivatives, including 2-methoxybenzoic acid, has been conducted to explore the electrical properties of these materials. Such studies are fundamental for the development of advanced materials in electronics and sensor technologies (C. A. Amarnath & S. Palaniappan, 2005).

Unnatural Amino Acid Research

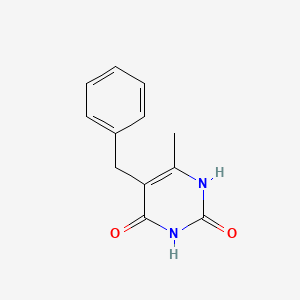

In bioorganic chemistry, derivatives of 2-Amino-5-methoxy-4-methylbenzoic acid have been utilized to create unnatural amino acids that mimic the hydrogen-bonding functionality of peptide β-strands. This research opens new avenues for the design of peptidomimetics and the study of protein-protein interactions, which are crucial for drug development (J. Nowick et al., 2000).

Solubility and Physico-Chemical Studies

Understanding the solubility of 2-Amino-5-methoxy-4-methylbenzoic acid in various solvents is essential for its application in synthesis and formulation. Research has been conducted to assess its solubility in different solvents, providing valuable data for its use in chemical reactions and product formulation (A. Zhu et al., 2019).

Safety and Hazards

2-Amino-5-methoxybenzoic acid is classified under Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s advised to avoid contact with skin and eyes, and not to breathe dust . It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

将来の方向性

While specific future directions for 2-Amino-5-methoxybenzoic acid are not available, it’s worth noting that this compound is a general reagent used in the synthesis of various substituted compounds . This suggests that it may continue to be valuable in the development of new synthetic pathways and the creation of novel compounds.

特性

IUPAC Name |

2-amino-5-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKNPNFSCRLOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methoxy-4-methylbenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2776720.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole](/img/structure/B2776726.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2776729.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2776730.png)

![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2776731.png)

![N-(4-methylbenzyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2776733.png)

![N1-benzyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2776734.png)